molecular formula C8H14O B1346985 1-Octyn-3-OL CAS No. 818-72-4

1-Octyn-3-OL

Cat. No. B1346985
CAS RN: 818-72-4
M. Wt: 126.2 g/mol
InChI Key: VUGRNZHKYVHZSN-UHFFFAOYSA-N
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Description

1-Octyn-3-ol is a racemic intermediate formed during the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents . It has a molecular formula of C8H14O .


Synthesis Analysis

The synthesis of 1-Octyn-3-ol can be carried out by two methods. One method is the Grignard reaction between acrolein and amyl iodide. The other method is the selective reduction of 1-octen-3-on .


Molecular Structure Analysis

The molecular structure of 1-Octyn-3-ol can be represented by the InChI string: InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3 . The molecular weight is 126.20 g/mol .


Chemical Reactions Analysis

1-Octyn-3-ol is used as an intermediate for the synthesis of prostaglandins, modified eicosanoids structured with fatty acids attached to a 5-membered ring .


Physical And Chemical Properties Analysis

1-Octyn-3-ol has a density of 0.9±0.1 g/cm^3, a boiling point of 169.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.7 mmHg at 25°C . It also has a molar refractivity of 38.4±0.3 cm^3 .

Scientific Research Applications

Application 1: Synthesis of Enantiomerically Pure Secondary Alcohols

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Octyn-3-ol is used as a racemic intermediate during the synthesis of enantiomerically pure secondary alcohols with sterically similar substituents .
  • Results or Outcomes : The outcome of this application is the production of enantiomerically pure secondary alcohols, which are important in many areas of chemistry and biology .

Application 2: Synthesis of Synthetic Tricolorin A

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Octyn-3-ol is used in the synthesis of synthetic tricolorin A, a novel tetrasaccharide macrolactone that is a natural herbicide .
  • Results or Outcomes : The outcome of this application is the production of synthetic tricolorin A, a novel tetrasaccharide macrolactone that has potential applications as a natural herbicide .

Application 3: Corrosion Inhibitor Formulation

  • Scientific Field : Materials Science
  • Summary of the Application : 1-Octyn-3-ol can be used in the formulation of corrosion inhibitors .
  • Methods of Application : The specific methods of application would depend on the specific corrosion inhibitor formulation being used .
  • Results or Outcomes : The outcome of this application is the production of corrosion inhibitors that can protect materials from corrosion .

Application 4: Solvent Stabilizer

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : 1-Octyn-3-ol can be used as a solvent stabilizer .
  • Methods of Application : The specific methods of application would depend on the specific solvent being stabilized .
  • Results or Outcomes : The outcome of this application is the stabilization of solvents, which can improve their performance and shelf life .

Application 5: Synthesis of Prostaglandins

  • Scientific Field : Biochemistry
  • Summary of the Application : 1-Octyn-3-ol is used as an intermediate for the synthesis of prostaglandins .
  • Methods of Application : The specific methods of application would depend on the specific prostaglandin being synthesized .
  • Results or Outcomes : The outcome of this application is the production of prostaglandins, which are important in many biological processes .

Application 6: Metal Complex Solution

  • Scientific Field : Inorganic Chemistry
  • Summary of the Application : 1-Octyn-3-ol can be used in the formulation of metal complex solutions .
  • Methods of Application : The specific methods of application would depend on the specific metal complex solution being formulated .
  • Results or Outcomes : The outcome of this application is the production of metal complex solutions, which can have various applications in areas such as catalysis and materials science .

Application 7: Biodegradable Chemical Intermediate

  • Scientific Field : Green Chemistry
  • Summary of the Application : 1-Octyn-3-ol can be used as a biodegradable chemical intermediate to make pharmaceuticals .
  • Methods of Application : The specific methods of application would depend on the specific pharmaceutical being synthesized .
  • Results or Outcomes : The outcome of this application is the production of pharmaceuticals, which can have various therapeutic applications .

Application 8: Chemical Compound Synthesis and Reagents

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Octyn-3-ol can be used in the synthesis of various chemical compounds and as a reagent .
  • Methods of Application : The specific methods of application would depend on the specific chemical compound being synthesized or the specific reaction being carried out .
  • Results or Outcomes : The outcome of this application is the production of various chemical compounds, which can have various applications in areas such as materials science, pharmaceuticals, and industrial chemistry .

Safety And Hazards

1-Octyn-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is moderately toxic by ingestion and when heated to decomposition, it emits acrid smoke and irritating vapors .

properties

IUPAC Name

oct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRNZHKYVHZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022124
Record name 1-Octyn-3-ol
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Molecular Weight

126.20 g/mol
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Octyn-3-ol
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Record name 1-Octyn-3-ol
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Product Name

1-Octyn-3-OL

CAS RN

818-72-4
Record name 1-Octyn-3-ol
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Synthesis routes and methods I

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give 3-hydroxyoct-1-yne.
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Synthesis routes and methods II

Procedure details

A rapid stream of acetylene was passed through a solution of 2M methyl magnesium bromide (100 ml) in THF until no more methane evolution was observed. 10 g of hexanal was added at 0° C., stirred for 1/2 h and a saturated solution of NH4Cl was added. The organic product was isolated by extraction with ether. The ether solution was washed with water, brine, dried over MgSO4 and evaporated to give a liquid, which was purified by distillation, to give oct-1-yn-3-ol, b.p. 85° C./0.1 mm Hg.
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Synthesis routes and methods III

Procedure details

A 750-mL reactor is loaded with 40.1 g (400 mmoles) i.e. 49.2 mL of hexanal (RN 66-25-1) and 400 mL of anhydrous tetrahydrofuran and 100 g of a suspension of 18% sodium acetylide (RN 1066-26-8) in xylene (375 mmoles) is added by portions accompanied by stirring. An exothermic reaction takes place. Stirring is then continued for another 2 hours at no particular temperature. After hydrolysis, extractions and concentration, fractionation is carried out under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
577
Citations
DL Kline, SA Allan, UR Bernier… - Medical and veterinary …, 2007 - Wiley Online Library
… to find any published comparisons of the roles of the two enantiomers of octenol in relation to the host-seeking behaviour of mosquitoes, nor any reported evaluation of 1-octyn-3-ol (…
SI Hashimoto, S Kase, A Suzuki… - Synthetic …, 1991 - Taylor & Francis
… A highly efficient resolution of (±)-1-octyn-3-ol through recrytallization of the diastereomeric … The method provides a facile and economical entry to (S)-1-octyn-3-ol, a valuable building …
Number of citations: 20 www.tandfonline.com
JOM Bockris, B Yang - Electrochimica acta, 1991 - Elsevier
The interfacial kinetic processes of adsorption of 1-octyn-3-ol on Fe in HCl solutions were studied as a function of concentration, potential and temperature by in situ time-resolved …
Number of citations: 12 www.sciencedirect.com
M Tiecco, L Testaferri, A Temperini, R Terlizzi… - Tetrahedron letters, 2007 - Elsevier
… The present method involves the conversion of commercially available (S)-1-octyn-3-ol into the protected propargylic amine, with complete inversion of configuration, and the …
Number of citations: 13 www.sciencedirect.com
M Shimizu, H Kawanami, T Fujisawa - Chemistry letters, 1992 - journal.csj.jp
… gave optically pure (S)-1trimethylsilyl-1-octyn-3-ol and (R)-(E)-1-… , of particular importance are chiral 1-octyn-3-ol (1-2) and 1-… of the particular substrates, 1-octyn-3-ol and 1-octen-3-ol …
Number of citations: 22 www.journal.csj.jp
P Xu, F Zhu, GK Buss, WS Leal - F1000Research, 2015 - ncbi.nlm.nih.gov
… octen-3-ol and C8 analogs, namely, 1-octyn-3-ol and 3-octanol. While robust responses were … ( R)-as compared to ( S)-1-octyn-3-ol. The receptor showed reduced selectivity towards the …
Number of citations: 41 www.ncbi.nlm.nih.gov
S Takano, T Sugihara, K Ogasawara - Heterocycles (Sendai), 1990 - pascal-francis.inist.fr
Practical synthesis of (S)-1-octyn-3-ol : a key intermediate for the prostaglandin synthesis … Practical synthesis of (S)-1-octyn-3-ol : a key intermediate for the prostaglandin synthesis …
Number of citations: 12 pascal-francis.inist.fr
KD Neemla, A Jayaraman, RC Saxena… - Bulletin of …, 1989 - repository.ias.ac.in
… the prepared additives were comparable in performance to 1-octyn-3-ol. Weight loss studies at a … additives was very effective although not matching with the performance of 1-octyn-3-ol. …
Number of citations: 23 repository.ias.ac.in
RK Saini, A Hassanali… - Physiological entomology, 1989 - Wiley Online Library
… molecule may not be rigid; thus, 1‐octyn‐3‐ol elicited relatively high responses. However, … Laboratory bioassay findings indicate that compounds such as 1‐octyn‐3‐ol, 3‐buten‐2‐ol, …
GD Rees, BH Robinson, GR Stephenson - Biochimica et Biophysica Acta …, 1995 - Elsevier
… Kinetic resolutions of octan-3-ol, l-octen-3-ol and 1-octyn-3-ol by esterification with decanoic acid have been performed using Chromobacterium viscosum (CV) lipase. CV lipase is …
Number of citations: 44 www.sciencedirect.com

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